molecular formula C12H14N2S B363139 1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide CAS No. 537010-40-5

1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide

Cat. No. B363139
CAS RN: 537010-40-5
M. Wt: 218.32g/mol
InChI Key: LXCKMVZJZMRYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide is a sulfur-containing organic compound that has been widely studied for its potential therapeutic applications. This compound is also known as allicin, which is the main bioactive component of garlic, and is responsible for its characteristic odor and taste. Allicin has been shown to possess a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of allicin is complex and multifaceted. It has been shown to interact with a variety of cellular targets, including enzymes, proteins, and DNA. Allicin has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to disruption of the cell membrane and cell death. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Allicin has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to reduce blood pressure and cholesterol levels, which may have potential applications in the prevention and treatment of cardiovascular disease. Allicin has also been shown to possess anti-inflammatory properties, which may have potential applications in the treatment of inflammatory conditions, such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of allicin is its broad-spectrum antimicrobial activity, which makes it a potentially useful agent for the treatment of infectious diseases. However, allicin is also known to be unstable and can degrade quickly, which may limit its use in certain applications. In addition, the synthesis of allicin can be challenging, and the compound can be difficult to purify.

Future Directions

There are many potential future directions for research on allicin. One area of interest is the development of new methods for the synthesis and purification of allicin, which may make it more accessible for use in various applications. Another area of interest is the investigation of the mechanisms of action of allicin, which may lead to the development of new therapeutic agents based on its structure and properties. Additionally, further research is needed to explore the potential applications of allicin in the treatment of various diseases, particularly in the areas of cardiovascular disease, cancer, and neurodegenerative disorders.

Synthesis Methods

The synthesis of allicin can be achieved through the reaction of alliin, a sulfur-containing amino acid found in garlic, with the enzyme alliinase. This reaction occurs when garlic is crushed or chopped, releasing the enzyme and allowing it to react with alliin to form allicin. Alternatively, allicin can be synthesized in the laboratory using chemical methods, such as the reaction of allyl chloride with thiosulfinate salts.

Scientific Research Applications

Allicin has been extensively studied for its potential therapeutic applications in various fields of medicine. Its antimicrobial properties have been shown to be effective against a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains. Allicin has also been shown to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, such as cardiovascular disease, cancer, and neurodegenerative disorders.

properties

IUPAC Name

2-(2-methylprop-2-enylsulfanylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9(2)7-15-8-12-13-10-5-3-4-6-11(10)14-12/h3-6H,1,7-8H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCKMVZJZMRYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide

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